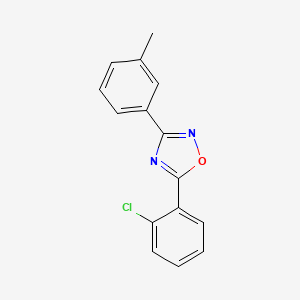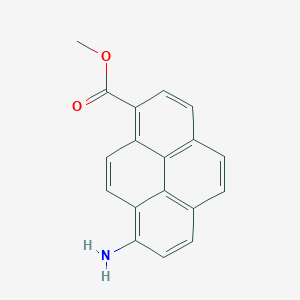![molecular formula C20H17N3O4 B5792575 2-(1-naphthyl)-N'-{[(2-nitrophenyl)acetyl]oxy}ethanimidamide](/img/structure/B5792575.png)
2-(1-naphthyl)-N'-{[(2-nitrophenyl)acetyl]oxy}ethanimidamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(1-naphthyl)-N'-{[(2-nitrophenyl)acetyl]oxy}ethanimidamide, commonly referred to as NAE-8, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. NAE-8 is a derivative of an endocannabinoid known as anandamide, which plays a crucial role in regulating various physiological processes in the body.
Wirkmechanismus
NAE-8 exerts its effects by binding to and activating the cannabinoid receptor type 2 (CB2) in the body. CB2 receptors are primarily found in immune cells and play a crucial role in regulating inflammation and immune responses. Activation of CB2 receptors by NAE-8 leads to a decrease in inflammation and pain, making it a potential therapeutic agent for various inflammatory diseases.
Biochemical and Physiological Effects
NAE-8 has been shown to have various biochemical and physiological effects in the body. It has been shown to decrease inflammation and pain in animal models of inflammatory diseases such as arthritis and multiple sclerosis. NAE-8 has also been shown to have neuroprotective effects in animal models of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Additionally, NAE-8 has been shown to inhibit the growth of cancer cells in vitro and in vivo.
Vorteile Und Einschränkungen Für Laborexperimente
NAE-8 has several advantages for lab experiments. It is stable under standard laboratory conditions and can be easily synthesized in large quantities. NAE-8 is also relatively inexpensive compared to other compounds used in research. However, NAE-8 has some limitations for lab experiments. It has low solubility in water, which can make it challenging to administer in vivo. Additionally, NAE-8 has not been extensively studied in humans, so its safety and efficacy in humans are not well established.
Zukünftige Richtungen
There are several future directions for research on NAE-8. One area of research is the development of NAE-8 as a therapeutic agent for various inflammatory diseases. Another area of research is the study of NAE-8 as a tool for studying the endocannabinoid system and its role in regulating various physiological processes. Additionally, further research is needed to establish the safety and efficacy of NAE-8 in humans. Overall, NAE-8 has shown significant potential as a therapeutic agent and a tool for studying the endocannabinoid system, and further research is needed to fully understand its potential applications.
Synthesemethoden
NAE-8 is synthesized by reacting 2-nitrophenylacetic acid with 1-naphthylamine to form 2-(1-naphthyl)-N'-{[(2-nitrophenyl)acetyl]oxy}ethanimidamide. The reaction is catalyzed by a base such as pyridine or triethylamine, and the product is purified using column chromatography. The yield of NAE-8 is typically around 50%, and the compound is stable under standard laboratory conditions.
Wissenschaftliche Forschungsanwendungen
NAE-8 has shown potential as a therapeutic agent in various fields of research. It has been studied for its anti-inflammatory, analgesic, and neuroprotective properties. NAE-8 has also been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a promising candidate for cancer treatment. Additionally, NAE-8 has been studied for its potential as a tool for studying the endocannabinoid system and its role in regulating various physiological processes.
Eigenschaften
IUPAC Name |
[(Z)-(1-amino-2-naphthalen-1-ylethylidene)amino] 2-(2-nitrophenyl)acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N3O4/c21-19(12-15-9-5-8-14-6-1-3-10-17(14)15)22-27-20(24)13-16-7-2-4-11-18(16)23(25)26/h1-11H,12-13H2,(H2,21,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTYGWIPKLJOZOG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2CC(=NOC(=O)CC3=CC=CC=C3[N+](=O)[O-])N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C=CC=C2C/C(=N/OC(=O)CC3=CC=CC=C3[N+](=O)[O-])/N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-methyl-3-[2-(4-methyl-1-piperazinyl)-2-oxoethyl]-1,3-dihydro-2H-benzimidazol-2-one](/img/structure/B5792499.png)
![N-{4-[(4-nitrobenzyl)oxy]benzyl}aniline](/img/structure/B5792508.png)
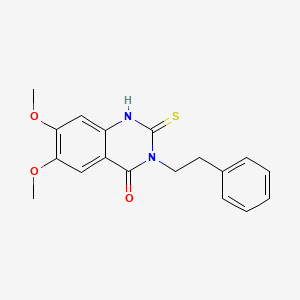

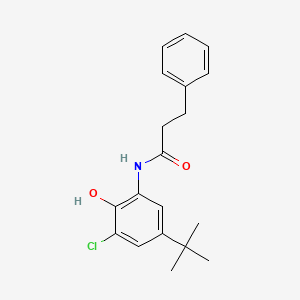

![3-[(3-bromophenyl)amino]-1-(2-thienyl)-1-propanone](/img/structure/B5792544.png)
![4-{[4-(hydroxymethyl)-2-methoxyphenoxy]methyl}benzoic acid](/img/structure/B5792555.png)
![2-chloro-N-ethyl-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-4-methylbenzamide](/img/structure/B5792563.png)
![4-chloro-N-[5-(4-fluorobenzyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B5792577.png)
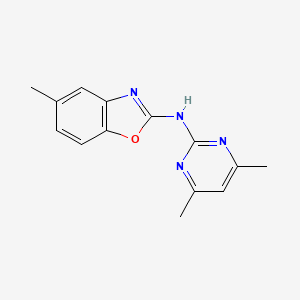
![4-[(2,3-dimethoxybenzylidene)amino]-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B5792584.png)
